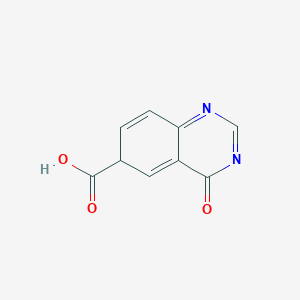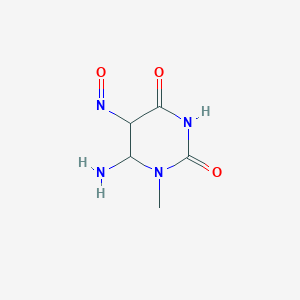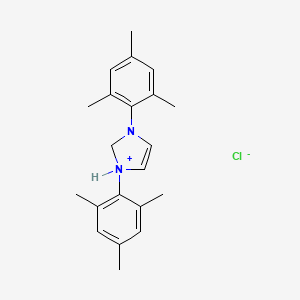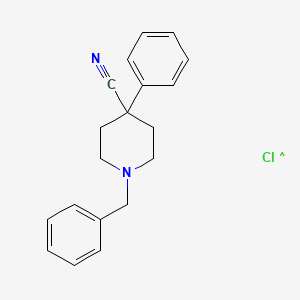![molecular formula C40H60O14 B12360756 (4S,5R,8S,13R,16S,19R,22R)-8-[(2R,4R,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B12360756.png)
(4S,5R,8S,13R,16S,19R,22R)-8-[(2R,4R,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4S,5R,8S,13R,16S,19R,22R)-8-[(2R,4R,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one is a complex organic molecule with multiple hydroxyl groups and a unique pentacyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The synthetic route typically starts with the formation of the core pentacyclic structure, followed by the introduction of hydroxyl groups and methoxy groups through selective functionalization reactions. Common reagents used in these steps include organometallic reagents, protecting groups, and catalysts to facilitate specific transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism of action would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pentacyclic molecules with hydroxyl and methoxy groups, such as:
- **(2S,3R,4S,5S,6R)-2-(((2R,3S,4R,5R,6S)-5-acetamido-6-(((2S,3S,4S,5S,6R)-6-((((2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(((2R,3R,4S,5S,6S)-4-(((2R,3S,4S,5S,6R)-3-(((2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6-(((2R,3S,4R,5R,6S)-5-acetamido-6-(((2R,3S,4R,5R,6S)-5-acetamido-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(((2R,3R,4S,5S,6S)-4-(((2R,3S,4S,5S,6R)-3-(((2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl
Propiedades
Fórmula molecular |
C40H60O14 |
|---|---|
Peso molecular |
764.9 g/mol |
Nombre IUPAC |
(4S,5R,8S,13R,16S,19R,22R)-8-[(2R,4R,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one |
InChI |
InChI=1S/C40H60O14/c1-19-35(43)29(45-6)16-33(48-19)54-37-21(3)50-32(15-28(37)42)53-36-20(2)49-31(14-27(36)41)51-24-11-12-39(4)23(13-24)8-9-25-26(39)10-7-22-17-46-40(5)34(22)30(18-47-40)52-38(25)44/h8,17,19-21,24-37,41-43H,7,9-16,18H2,1-6H3/t19-,20+,21+,24-,25+,26-,27+,28-,29+,30+,31-,32-,33-,34+,35-,36+,37+,39-,40-/m0/s1 |
Clave InChI |
QYKGFAFEQMXHRJ-OQLPCSERSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@H]3O)O[C@H]4CC[C@@]5([C@H]6CCC7=CO[C@@]8([C@H]7[C@@H](CO8)OC(=O)[C@@H]6CC=C5C4)C)C)C)C)OC)O |
SMILES canónico |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C6CCC7=COC8(C7C(CO8)OC(=O)C6CC=C5C4)C)C)C)C)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



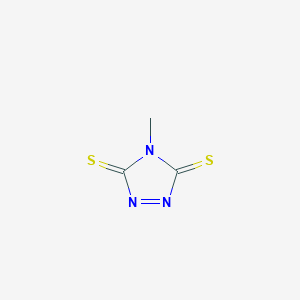

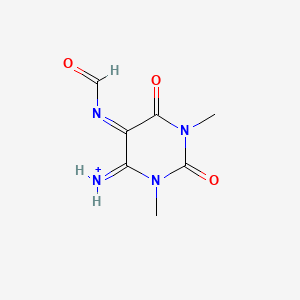
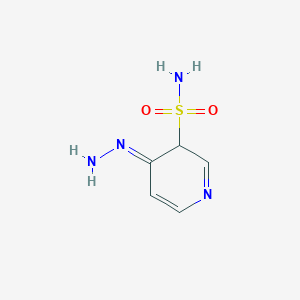


![N-tert-butyl-3-[(2-chloro-5-methylidenepyrimidin-4-ylidene)amino]benzenesulfonamide](/img/structure/B12360714.png)
